molecular formula C16H17BrO B1404793 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene CAS No. 1427461-01-5

1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene

Cat. No.: B1404793
CAS No.: 1427461-01-5
M. Wt: 305.21 g/mol
InChI Key: VECQOINOYWEUCZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromomethyl group and a 2-isopropylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of 2-(2-isopropylphenoxy)benzyl alcohol: This can be achieved by reacting 2-isopropylphenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Bromination: The benzyl alcohol is then subjected to bromination using a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group is particularly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-(2-isopropylphenoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-2-(2-methylphenoxy)benzene: Similar structure but with a methyl group instead of an isopropyl group on the phenoxy ring.

Uniqueness: 1-(Bromomethyl)-2-(2-isopropylphenoxy)benzene is unique due to the combination of its bromomethyl and 2-isopropylphenoxy substituents, which confer distinct reactivity and potential applications compared to its analogs. The presence of the bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the 2-isopropylphenoxy group provides steric and electronic effects that influence its chemical behavior.

Properties

IUPAC Name

1-(bromomethyl)-2-(2-propan-2-ylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECQOINOYWEUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209343
Record name Benzene, 1-(bromomethyl)-2-[2-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427461-01-5
Record name Benzene, 1-(bromomethyl)-2-[2-(1-methylethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427461-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-2-[2-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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